N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Scientific Research Applications
Cytotoxic Activities Against Cancer Cell Lines : A study explored the synthesis of new thiophene derivatives and evaluated their cytotoxic activities against human cancer cell lines HepG2 and MCF-7. The compounds showed promising results, with significant decreases in IC50 values, indicating potential use in cancer treatment (Mehdhar et al., 2022).
Anticancer Agents and VEGFR-2 Inhibitors : Another study developed a method for synthesizing 1,3,4-thiadiazole-based compounds with potent anticancer properties. These compounds exhibited broad-spectrum cytotoxic activity against various cancer cell lines and significant inhibitory activities against VEGFR-2 tyrosine kinase, suggesting their potential as anticancer agents (Atta-Allah et al., 2021).
Anticancer Evaluation and Docking Study : A microwave-assisted synthesis of Schiff's bases containing thiadiazole scaffold and benzamide groups was conducted. These synthesized compounds demonstrated promising anticancer activity against several human cancer cell lines, with GI50 values comparable to standard drugs. Molecular docking studies predicted their probable mechanism of action (Tiwari et al., 2017).
Fluorescence Studies : A study conducted fluorescence studies of compounds including 4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in various pH conditions. This research provides insights into the fluorescence effects of these compounds, useful in developing fluorescent probes or sensors (Matwijczuk et al., 2018).
Antimicrobial and Antiproliferative Properties : Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and tested for biological activities. Some compounds showed high DNA protective ability, strong antimicrobial activity, and effective cytotoxicity on cancer cell lines, indicating their potential in antimicrobial and cancer therapies (Gür et al., 2020).
Anti-bacterial Evaluation : Novel 1,3,4-thiadiazole derivatives were prepared and evaluated for their anti-bacterial activities, showing excellent activity against certain bacterial strains. This suggests their potential application in developing new antibacterial agents (Wan et al., 2018).
Mechanism of Action
Target of Action
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a derivative of 1,3,4-thiadiazole . These compounds have been shown to have a wide range of biological properties, including antimicrobial activity . .
Mode of Action
1,3,4-thiadiazole derivatives, in general, have been reported to exhibit antimicrobial activity They may interact with bacterial or fungal targets, disrupting essential processes and leading to cell death
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can interfere with various biochemical processes in microbes, leading to their antimicrobial activity
Result of Action
As a 1,3,4-thiadiazole derivative, it is likely to exert antimicrobial effects, potentially leading to the death of microbial cells .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS2/c1-5-10-11-8(14-5)9-7(12)6-3-2-4-13-6/h2-4H,1H3,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCDXGDHKSPKNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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